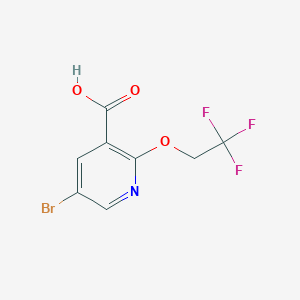
5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine-3-carboxylic acid: is a chemical compound with the molecular formula C8H5BrF3NO3 It is a derivative of pyridine, characterized by the presence of a bromine atom at the 5-position, a trifluoroethoxy group at the 2-position, and a carboxylic acid group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine-3-carboxylic acid typically involves the following steps:
Trifluoroethoxylation: The substitution of a hydrogen atom at the 2-position with a trifluoroethoxy group.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination, trifluoroethoxylation, and carboxylation reactions under controlled conditions to ensure high yield and purity. The specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The bromine atom and trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced forms with fewer oxygen-containing functional groups.
Substitution Products: Compounds with different functional groups replacing the bromine atom or trifluoroethoxy group.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It may serve as a catalyst or catalyst precursor in various chemical reactions.
Biology:
Biochemical Studies: The compound can be used in studies to understand its interactions with biological molecules and systems.
Medicine:
Drug Development:
Industry:
Material Science: The compound may be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine-3-carboxylic acid involves its interaction with molecular targets and pathways within a system. The bromine atom, trifluoroethoxy group, and carboxylic acid group contribute to its reactivity and ability to form specific interactions with other molecules. These interactions can influence various biochemical and chemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine: Lacks the carboxylic acid group.
2-(2,2,2-Trifluoroethoxy)pyridine-3-carboxylic acid: Lacks the bromine atom.
5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide: Contains a carboxamide group instead of a carboxylic acid group.
Uniqueness: The presence of both the bromine atom and the trifluoroethoxy group, along with the carboxylic acid group, makes 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine-3-carboxylic acid unique. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research.
Propriétés
Formule moléculaire |
C8H5BrF3NO3 |
|---|---|
Poids moléculaire |
300.03 g/mol |
Nom IUPAC |
5-bromo-2-(2,2,2-trifluoroethoxy)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H5BrF3NO3/c9-4-1-5(7(14)15)6(13-2-4)16-3-8(10,11)12/h1-2H,3H2,(H,14,15) |
Clé InChI |
NKUNIKDJJQXFDM-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1C(=O)O)OCC(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


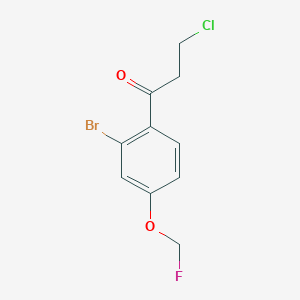
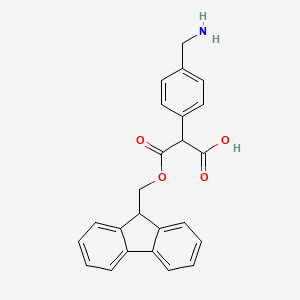
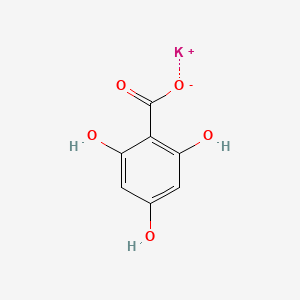
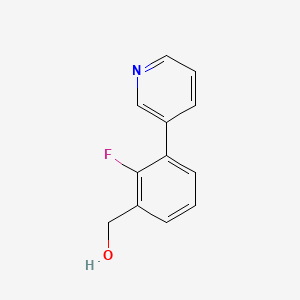
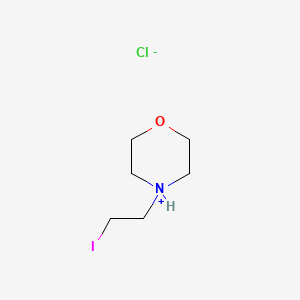


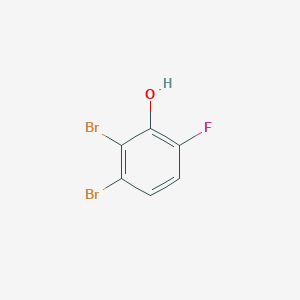
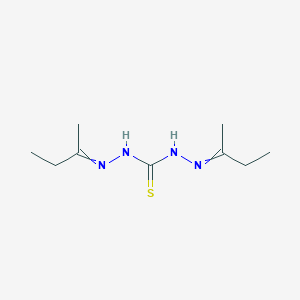




![[5-Chloro-2-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine](/img/structure/B14074367.png)
